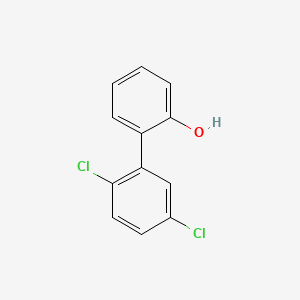

2',5'-Dichloro-2-hydroxybiphenyl

Description

Significance of Biphenyl (B1667301) Derivatives in Environmental and Biological Chemistry Research

Biphenyl derivatives, a class of organic compounds featuring two connected phenyl rings, represent a cornerstone in synthetic organic chemistry and are integral to numerous natural products. nih.govmdpi.com Their structural backbone is present in a wide array of medicinally active compounds and marketed drugs. nih.gov Beyond pharmaceuticals, these derivatives are crucial intermediates in the production of agricultural products, optical brighteners, and as building blocks for liquid crystals. nih.govresearchgate.net

In environmental and biological chemistry, the significance of biphenyl derivatives is multifaceted. They were the foundational materials for producing polychlorinated biphenyls (PCBs), which saw extensive use as dielectric fluids and heat transfer agents due to their stability. researchgate.netnih.gov While the production of PCBs has been banned due to their environmental persistence and toxicity, the study of biphenyl derivatives continues. wikipedia.org Researchers investigate their wide range of biological activities, which include anti-inflammatory, anti-cancer, anti-diabetic, and antimicrobial properties. researchgate.net The versatility of the biphenyl structure allows for the synthesis of a vast number of compounds with diverse therapeutic and industrial applications. mdpi.com

Academic Importance of Chlorinated Hydroxybiphenyls as Research Probes

Chlorinated hydroxybiphenyls, also known as hydroxylated polychlorinated biphenyls (OH-PCBs), have emerged as critical subjects of academic research. They are recognized primarily as metabolites of PCBs, formed in organisms through the action of cytochrome P-450 enzymes. nih.gov These compounds are considered significant because their biological activity and toxicity can differ substantially from their parent PCB congeners. nih.govnih.gov

OH-PCBs are now viewed as a class of emerging environmental pollutants that can interfere with endocrine functions. mdpi.com Their structural similarity to endogenous hormones, such as thyroid hormones, allows them to bind to transport proteins like transthyretin. mdpi.com This interaction is a key area of investigation for understanding the mechanisms of PCB-induced toxicity. Furthermore, studies have demonstrated that OH-PCBs can possess estrogenic or antiestrogenic activities, making them valuable research probes for investigating endocrine disruption. mdpi.com The study of OH-PCBs helps to elucidate the complex pathways through which legacy pollutants like PCBs continue to pose environmental and health concerns. nih.gov

Positioning of 2',5'-Dichloro-2-hydroxybiphenyl within the Broader Research Landscape

The compound this compound is a specific congener within the larger class of OH-PCBs. As such, its research significance is derived from its identity as a chlorinated and hydroxylated biphenyl structure. While specific, in-depth research focusing uniquely on the 2',5'-dichloro-2-hydroxy congener is not as prominent as for some other isomers, it serves as a representative molecule for studying the properties of this class of compounds.

Its structure, featuring chlorine atoms on both phenyl rings and a hydroxyl group, makes it a subject for studies on metabolism, bioaccumulation, and toxicity associated with PCB exposure. Research on such compounds often involves their synthesis as analytical standards to enable the detection and quantification of OH-PCBs in environmental and biological samples. acs.org The analysis of specific congeners like this compound in samples such as sediment, water, and biological tissues is crucial for assessing the environmental transformation of PCBs and the potential exposure to these more polar and sometimes more active metabolites. nih.govacs.org

Historical Trajectories and Evolving Research Paradigms for Related Compounds

The research history of compounds related to this compound is intrinsically linked to the history of PCBs. The large-scale commercial production of PCBs began in the 1930s, and they were widely used for their chemical inertness and heat-resistant properties. researchgate.netwikipedia.org

The initial paradigm viewed PCBs as highly stable and safe industrial chemicals. However, this perception began to shift dramatically in the 1960s. In 1966, Swedish chemist Sören Jensen's discovery of high concentrations of PCBs in wildlife marked a pivotal moment, revealing their unexpected persistence and bioaccumulation in the environment. nih.govcleanthehousatonic.com This finding launched a new era of research focused on the environmental fate and toxicological effects of PCBs.

Subsequent research in the 1970s confirmed the widespread environmental contamination by PCBs and linked them to adverse health effects in both wildlife and humans, which led to their ban in the United States in 1979 under the Toxic Substances Control Act. nih.govwikipedia.orgamericaunites.com The research paradigm then evolved further, moving from studying the parent PCB compounds to investigating their metabolites. Scientists recognized that the biological effects of PCBs could not be understood by studying the parent compounds alone. This led to the current focus on OH-PCBs and other metabolites, which are often more biologically active than the original PCBs. mdpi.comnih.gov Today, research continues to explore the subtle and long-term effects of these legacy pollutants and their transformation products on ecosystems and human health. nih.govacs.org

Interactive Data Tables

Table 1: Physicochemical Properties of Selected Dichlorinated Biphenylols

This table outlines key computed properties for this compound and a structurally related isomer.

| Property | This compound | 2',5'-Dichlorobiphenyl-3-ol |

| IUPAC Name | 2-(2,5-dichlorophenyl)phenol | 3-(2,5-dichlorophenyl)phenol |

| CAS Number | 53905-30-9 | 53905-29-6 |

| Molecular Formula | C₁₂H₈Cl₂O | C₁₂H₈Cl₂O |

| Molecular Weight | 239.09 g/mol | 239.09 g/mol |

| XLogP3 | 4.8 | 4.8 |

| Data sourced from PubChem. nih.gov |

Table 2: Historical Timeline of Polychlorinated Biphenyl (PCB) Research and Regulation

This table provides a summary of key historical events in the study of PCBs.

| Year | Event | Significance |

| 1929 | Commercial production of PCBs begins. wikipedia.org | Marks the start of widespread industrial use. |

| 1930s | Early reports of toxic effects in industrial workers emerge. nih.govwikipedia.org | First indications of human health risks. |

| 1966 | PCBs are identified in Swedish wildlife by Sören Jensen. nih.govcleanthehousatonic.com | Confirms widespread environmental contamination and bioaccumulation. |

| 1976 | The U.S. passes the Toxic Substances Control Act (TSCA). americaunites.com | Legislation paving the way for a ban on PCB production. |

| 1979 | U.S. ban on the manufacture of PCBs goes into effect. wikipedia.org | Major regulatory action to curb further pollution. |

| 2001 | Stockholm Convention on Persistent Organic Pollutants. wikipedia.org | International treaty calling for the elimination of PCBs. |

| 2000s-Present | Research focus shifts to PCB metabolites, such as OH-PCBs. mdpi.comnih.gov | Acknowledges the role of metabolites in toxicity. |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-8-5-6-11(14)10(7-8)9-3-1-2-4-12(9)15/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDWVOYFEVHMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202177 | |

| Record name | 2',5'-Dichloro-2-hydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53905-30-9 | |

| Record name | 2′,5′-Dichloro[1,1′-biphenyl]-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53905-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',5'-Dichloro-2-hydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-Dichloro-2-hydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5'-DICHLORO-2-HYDROXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXP71923YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Derivatization of 2 ,5 Dichloro 2 Hydroxybiphenyl

Established Synthetic Routes and Reaction Optimizations for Biphenyl (B1667301) Frameworks

The creation of the foundational biphenyl structure of 2',5'-Dichloro-2-hydroxybiphenyl relies on well-established organic chemistry reactions, which have been optimized for yield and selectivity.

Suzuki Coupling Reactions and Other Cross-Coupling Methodologies

The Suzuki coupling reaction stands out as a highly effective method for the synthesis of hydroxylated PCB metabolites. uiowa.edu This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl boronic acid with an aryl halide. In the context of this compound, this would typically involve coupling a dichlorophenylboronic acid with a suitable bromochloroanisole. uiowa.edu The reaction offers the distinct advantages of high selectivity and good to excellent yields, making it a preferred method over older techniques like the Cadogan reaction. uiowa.edu Furthermore, it allows for the use of less toxic starting materials. uiowa.edu

One-pot double Suzuki couplings have also been developed, enabling the efficient and regioselective synthesis of diarylated pyrimidines, a related structural motif. nih.govresearchgate.net While not directly applied to this compound in the provided context, the principles of optimizing solvent choice and reaction conditions are transferable. nih.gov For instance, alcoholic solvent mixtures have been shown to provide greater reactivity at lower temperatures compared to polar aprotic solvents in some Suzuki coupling scenarios. nih.gov

Stereoselective and Regioselective Synthesis Approaches

The synthesis of specific isomers, both in terms of the position of substituents (regioselectivity) and their spatial arrangement (stereoselectivity), is a critical aspect of modern synthetic chemistry. For a molecule like this compound, which can exist as different atropisomers (stereoisomers arising from hindered rotation around a single bond), controlling these aspects is paramount for detailed biological studies.

While the provided information does not detail a specific stereoselective synthesis of this compound, it highlights the importance of stereoselectivity in the context of its biological metabolism. Cytochrome P450 enzymes, for instance, can stereoselectively metabolize chiral PCBs to produce non-racemic mixtures of hydroxylated metabolites. nih.gov This underscores the need for synthetic methods that can produce specific atropisomers to investigate these biological processes accurately.

Regioselective synthesis, which controls where on a molecule a reaction occurs, is crucial for ensuring the correct placement of the chloro and hydroxyl groups. For example, the regioselective condensation of hydroxyaromatic compounds with other reagents is a known strategy to achieve specific substitution patterns. rsc.org In the synthesis of related compounds, such as 1,4-disubstituted triazoles, copper(I)-catalyzed 1,3-dipolar cycloaddition reactions have demonstrated high regioselectivity. nih.gov These principles of controlling reactivity at specific positions are fundamental to the successful synthesis of this compound.

Multistep Synthetic Sequences for Complex Derivatization

The synthesis of complex derivatives of this compound often requires a series of sequential reactions, known as a multistep synthesis. walisongo.ac.id Such sequences allow for the introduction of various functional groups and structural modifications. An example of a multistep synthesis for a different aromatic compound involved a Diels-Alder reaction, followed by isomerization and dehydrogenation to create a para-terphenyl derivative. azom.com This type of strategic, step-by-step approach is essential for building the molecular complexity required for advanced research applications. walisongo.ac.id

For instance, a synthetic sequence could start with the preparation of a key intermediate, such as a substituted carboxylic acid, which is then further modified. In one study, a 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid was synthesized and then chlorinated to produce a dichloro-substituted derivative, which served as a precursor for a range of other compounds. nih.gov This highlights how a foundational molecule can be systematically altered in a multistep fashion to generate a library of related compounds for further investigation. nih.gov

Preparation of Isotopically Labeled this compound for Mechanistic Tracer Studies

Isotopic labeling is a powerful technique used to trace the path of a molecule through a chemical reaction or a biological system. wikipedia.org This involves replacing one or more atoms in the molecule with their heavier, non-radioactive (stable) or radioactive isotopes. Common stable isotopes used in this context include carbon-13 (¹³C) and deuterium (B1214612) (²H). wikipedia.orgscripps.edu

The synthesis of isotopically labeled this compound, for example with ¹³C, would allow researchers to use techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to follow its metabolism and distribution in biological systems with high precision. wikipedia.org While a specific synthesis for labeled this compound is not detailed in the provided search results, the general principles of isotopic labeling are well-established. wikipedia.org For instance, a commercially available isotopically labeled version of a related compound, 2,5-Dichloro-1,1'-biphenyl-¹³C₁₂, is available for research purposes. medchemexpress.com The synthesis of such compounds would likely involve using a starting material already enriched with the desired isotope. Stable isotope labeling strategies often employ derivatization reactions to attach isotope tags to the molecule of interest, which can also improve its detection by mass spectrometry. researchgate.net

Synthesis of Structural Analogues and Congeners for Comparative Research

The synthesis of structural analogues and congeners—molecules with similar but not identical structures—is a cornerstone of medicinal chemistry and toxicology research. By comparing the biological activity of a series of related compounds, researchers can identify which structural features are responsible for their effects.

For this compound, the synthesis of analogues could involve varying the number and position of the chlorine atoms or modifying the hydroxyl group. For example, research has been conducted on the synthesis of a variety of hydroxylated PCB congeners to study their formation and biological activity. nih.govacs.org The synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue provides a clear example of how structural analogues are created for comparative studies, in this case, to evaluate their antimicrobial and anticancer properties. nih.gov

Derivatization Strategies for Enhanced Research Utility

Derivatization involves chemically modifying a compound to alter its properties for a specific application. For this compound, derivatization can be used to improve its analytical detection, alter its solubility, or attach it to other molecules for specific research purposes.

One common derivatization strategy is the formation of esters or ethers from the hydroxyl group. This can change the polarity of the molecule, which may be useful for chromatographic separation or for studying its transport across biological membranes. Another approach is to introduce reactive functional groups that can be used for conjugation to proteins or other macromolecules.

The synthesis of benzimidazole (B57391) derivatives from a related dichloro-hydroxyphenyl carboxylic acid illustrates a powerful derivatization strategy. nih.gov In this work, the carboxylic acid was condensed with various benzene-1,2-diamines to create a library of benzimidazoles with different substituents. nih.gov This type of derivatization significantly expands the chemical space that can be explored, potentially leading to the discovery of compounds with enhanced or novel biological activities. nih.gov

Modification for Analytical Method Development

The detection and quantification of this compound, particularly in environmental and biological matrices, often necessitate derivatization to improve its volatility and detectability for gas chromatography (GC) based methods. The phenolic hydroxyl group of the molecule is the primary target for these chemical modifications.

One of the key approaches involves the conversion of the polar hydroxyl group into a less polar, more volatile ether or ester derivative. This is crucial for preventing peak tailing and improving chromatographic resolution in GC analysis. A significant study in this area explored the derivatization of various hydroxybiphenyls, including chlorinated isomers, using a range of electrophilic reagents. These reactions were specifically evaluated for their effectiveness in creating derivatives suitable for capillary gas chromatography with electron-capture detection (GC-ECD), a highly sensitive technique for halogenated compounds.

The derivatizing agents investigated include several perfluoro-anhydrides and pentafluorobenzoyl chloride. The reactions with these reagents lead to the formation of the corresponding perfluoroacyl esters. These derivatives are not only more volatile but also exhibit excellent response on an electron-capture detector due to the presence of multiple fluorine atoms. This enhanced detectability is a significant advantage when analyzing trace levels of the compound.

For some of the resulting derivatives, mass spectrometric data has also been collected to confirm their structure and to provide additional analytical validation. The choice of derivatizing reagent can be tailored based on the specific analytical requirements, such as desired retention time and detector response.

| Derivatizing Reagent Category | Example Reagent | Type of Derivative Formed | Analytical Advantage |

| Perfluoro-anhydrides | Trifluoroacetic anhydride | Trifluoroacetyl ester | Increased volatility and GC-ECD response |

| Perfluoro-acyl chlorides | Pentafluorobenzoyl chloride | Pentafluorobenzoyl ester | Enhanced electron-capture properties |

This table summarizes common derivatization approaches for the analytical determination of this compound via gas chromatography.

Chemical Transformations for Mechanistic Probing

While the derivatization of this compound for analytical purposes is well-documented, its use as a scaffold for creating chemical probes aimed at mechanistic studies is a more specialized area of research. Chemical probes are molecules designed to interact with biological targets in a specific manner to elucidate biological pathways or mechanisms of action. The synthesis of such probes from this compound would involve strategic chemical transformations to introduce reactive or reporter groups.

Although specific examples of chemical probes derived directly from this compound are not extensively reported in the literature, the principles of chemical probe design can be applied to this molecule. For instance, the phenolic hydroxyl group could serve as a handle for introducing functionalities such as:

Photoaffinity labels: Groups that become reactive upon exposure to light, allowing for covalent labeling of binding partners.

Biotin tags: For affinity purification of target proteins.

Fluorescent reporters: To visualize the subcellular localization of the compound or its targets.

Furthermore, the chemical transformations of this compound can be studied to understand its reactivity and potential metabolic pathways. For example, oxidation reactions of the phenolic ring or etherification of the hydroxyl group can provide insights into its chemical stability and potential for biotransformation. These studies, while not always explicitly designing a "chemical probe," contribute to the understanding of the molecule's behavior in chemical and biological systems.

The synthesis of derivatives of related chlorinated phenolic compounds for various applications provides a framework for potential transformations of this compound. These include coupling reactions to introduce new aryl or alkyl groups, which could modulate its biological activity or be used to probe steric and electronic effects in receptor binding.

| Transformation Type | Potential Reagent/Condition | Purpose of Derivatization |

| Etherification | Alkyl halides, Diazomethane | Investigate the role of the hydroxyl group in biological activity |

| Esterification | Acyl chlorides, Anhydrides | Create prodrugs or modify pharmacokinetic properties |

| Coupling Reactions | Boronic acids (Suzuki coupling) | Explore structure-activity relationships by introducing diverse substituents |

This table outlines potential chemical transformations of this compound for mechanistic and structure-activity relationship studies.

Environmental and Biological Transformation Pathways of 2 ,5 Dichloro 2 Hydroxybiphenyl

Microbial Degradation Processes and Pathways

The biotransformation of 2',5'-Dichloro-2-hydroxybiphenyl is significantly influenced by microbial activity. Bacteria and fungi have developed specialized metabolic pathways to break down this compound, which are critical in determining its persistence and impact in the environment.

Bacterial Metabolism and Strain-Specific Degradation Profiles

Bacterial degradation of hydroxylated polychlorinated biphenyls (OH-PCBs) is a key process in contaminated ecosystems. The efficiency and pathway of degradation are highly dependent on the bacterial strain and the prevailing oxygen conditions.

Under aerobic conditions, certain bacteria can co-metabolize this compound, primarily through the well-established biphenyl (B1667301) degradation pathway. The PCB-degrading bacterium Burkholderia xenovorans LB400 has demonstrated the ability to transform this compound. nih.gov The degradation is initiated by the biphenyl dioxygenase (BphA), an enzyme that hydroxylates the biphenyl structure. For this compound, this leads to the cleavage of the biphenyl rings and the subsequent formation of chlorinated benzoic acids.

Research has shown that the transformation efficiency by B. xenovorans LB400 is influenced by the available carbon source. When biphenyl is used as the primary growth substrate, it induces the expression of the bph gene cluster, leading to a more effective degradation of the hydroxylated PCB. In the presence of biphenyl, 100% of the initial this compound was transformed. nih.gov In contrast, when a non-inducing substrate like succinate (B1194679) is used, the transformation is less efficient, with approximately 46.6% of the compound being degraded. nih.gov The primary metabolite identified from this aerobic pathway is 2,5-dichlorobenzoic acid (2,5-DCBA), which is not further metabolized by this particular strain. nih.govnih.gov

| Carbon Source | Transformation Percentage (%) | Primary Metabolite |

|---|---|---|

| Biphenyl | 100 | 2,5-Dichlorobenzoic acid |

| Succinate | 46.6 ± 0.6 | 2,5-Dichlorobenzoic acid |

Under anaerobic conditions, the primary bacterial transformation mechanism for chlorinated aromatic compounds is reductive dehalogenation. While specific studies on this compound are limited, research on structurally similar OH-PCBs provides insight into the likely pathways. Anaerobic bacteria, such as Desulfitobacterium dehalogenans, have been shown to reductively dehalogenate hydroxylated PCBs. nih.govnih.gov This process involves the removal of chlorine atoms, which is a critical step in reducing the toxicity of the compound.

The dehalogenation activity is often specific to the position of the chlorine atoms relative to the hydroxyl group. For instance, D. dehalogenans can completely remove chlorines located in the ortho position to a para-hydroxyl group on the biphenyl structure. nih.govnih.gov This suggests that a potential anaerobic pathway for this compound would involve the initial reductive removal of the chlorine atom at the 2'-position, which is ortho to the hydroxyl group. This dehalogenation would result in the formation of 5-chloro-2-hydroxybiphenyl. Further degradation would depend on the capabilities of the microbial consortia present in the anaerobic environment.

Fungal Biotransformation and Enzyme Systems

Fungi, particularly those that degrade lignin (B12514952) (white-rot fungi), possess powerful and non-specific extracellular enzyme systems that can also transform a wide array of environmental pollutants, including OH-PCBs. nih.gov

Ligninolytic fungi degrade pollutants through the action of extracellular enzymes such as laccases, lignin peroxidases (LiP), and manganese-dependent peroxidases (MnP). nih.gov These enzymes have been shown to be effective in the transformation of OH-PCBs. Laccases, in particular, can oxidize OH-PCBs. For example, laccases from fungi like Pleurotus ostreatus can significantly decrease the concentration of various OH-PCBs. nih.gov The efficiency of this transformation can be enhanced by the presence of small molecules known as mediators, such as syringaldehyde, which help to overcome the recalcitrance of certain isomers. nih.gov The transformation of OH-PCBs by fungal laccase can result in the formation of dimers through radical-mediated coupling reactions. nih.gov

| Enzyme | Function | Example Fungi |

|---|---|---|

| Laccase | Oxidizes phenolic compounds, including OH-PCBs, often forming dimers. | Pleurotus ostreatus, Pycnoporus cinnabarinus, Trametes versicolor |

| Manganese Peroxidase (MnP) | Oxidizes Mn2+ to Mn3+, which then oxidizes phenolic structures. | Pleurotus ostreatus |

| Lignin Peroxidase (LiP) | Oxidizes non-phenolic aromatic structures. | Phanerochaete chrysosporium |

The identification of specific metabolites is crucial for understanding the degradation pathway and the potential for complete mineralization. During the fungal degradation of chlorinated phenols and related compounds, several types of intermediates have been observed.

One common transformation product resulting from the action of fungal laccases on OH-PCBs is the formation of dimers. nih.gov This occurs through the coupling of phenoxy radicals generated by the enzyme. Dechlorination can sometimes occur simultaneously during this dimerization process.

Furthermore, studies on other chlorinated phenols by fungi like the brown-rot basidiomycete Gloeophyllum striatum suggest that further hydroxylation can occur. This fungus degrades 2,4-dichlorophenol (B122985) via a Fenton-type reaction, producing hydroxylated intermediates such as 4-chlorocatechol (B124253) and 3,5-dichlorocatechol. nih.gov This indicates that a plausible metabolic step for this compound could be the introduction of additional hydroxyl groups, leading to the formation of dichlorinated catechols or other polyhydroxylated biphenyls. These intermediates are generally more susceptible to ring cleavage and further degradation.

Enzymatic Transformation Mechanisms of this compound

The biotransformation of this compound, a hydroxylated metabolite of polychlorinated biphenyls (PCBs), is a critical area of research for understanding the environmental fate and potential for bioremediation of these persistent pollutants. Various enzymatic systems have been identified that can modify this compound, influencing its persistence and potential toxicity.

Monooxygenase and Dioxygenase Catalysis

Monooxygenases and dioxygenases are key enzymes in the aerobic degradation of aromatic compounds, including PCBs and their metabolites. These enzymes introduce oxygen atoms into the aromatic rings, a crucial initial step for ring cleavage and further degradation.

Monooxygenases , such as the 2-hydroxybiphenyl 3-monooxygenase from Pseudomonas azelaica HBP1, are FAD-dependent aromatic hydroxylases. nih.govcapes.gov.br They catalyze the conversion of 2-hydroxybiphenyl to 2,3-dihydroxybiphenyl, a reaction that requires NADH and molecular oxygen. nih.govcapes.gov.br The binding of the substrate, like 2-hydroxybiphenyl, significantly accelerates the rate of enzyme reduction by NADH. nih.gov This process involves the formation of transient intermediates, including a flavin C(4a)-hydroperoxide and a flavin C(4a)-hydroxide. nih.gov The substrate plays a critical role in controlling both the reductive and oxidative half-reactions, ensuring that substrate hydroxylation is favored over the non-productive formation of hydrogen peroxide. nih.gov

Dioxygenases , particularly biphenyl dioxygenases (BPDOs), are central to the initial attack on the biphenyl structure of PCBs. ethz.ch These enzymes catalyze the insertion of two hydroxyl groups (cis-dihydroxylation) into an aromatic ring, forming a cis-dihydrodiol. nih.gov For chlorinated biphenyls, the dioxygenation typically occurs on the less chlorinated ring. For instance, the biphenyl dioxygenase from Rhodococcus globerulus P6 has been shown to act on chlorinated biphenyls, and subsequent enzymatic reactions can lead to ring cleavage products. nih.gov The activity and substrate specificity of these dioxygenases are highly dependent on the number and position of chlorine atoms on the biphenyl rings. ethz.ch

The table below summarizes the products of biphenyl dioxygenase from Rhodococcus globerulus P6 acting on a related chlorinated biphenyl.

| Substrate | Major Product | Minor Product |

| 2,5-Dichlorobiphenyl (B164882) | 2',5'-Dichlorodihydroxybiphenyl (80%) | 3',5'-Dichlorodihydroxybiphenyl |

This data is based on the transformation of 2,5-dichlorobiphenyl, a precursor to this compound, illustrating the action of dioxygenases on chlorinated biphenyls. nih.gov

Peroxidase-Mediated Reactions and Dechlorination

Peroxidases, such as horseradish peroxidase, can mediate the activation of aromatic compounds in the presence of hydrogen peroxide. nih.gov While direct studies on this compound are limited, research on analogous compounds like 1-phenylazo-2-hydroxynaphthalene (Sudan I) demonstrates that peroxidase can activate these molecules, leading to the formation of reactive intermediates that can bind to macromolecules. nih.gov This suggests a potential pathway for the transformation of hydroxylated PCBs, although the specific products and the extent of dechlorination in such reactions require further investigation.

Sulfotransferase Interactions in Model Systems (excluding human clinical)

Sulfotransferases are enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. This process, known as sulfation or sulfonation, can alter the biological activity and solubility of compounds. In the context of hydroxylated PCBs, sulfation is a potential metabolic pathway. While specific studies on the interaction of sulfotransferases with this compound in non-human model systems are not extensively detailed in the provided search results, the general role of these enzymes in xenobiotic metabolism is well-established.

Characterization of Enzyme Substrate Range and Specificity

The substrate range and specificity of enzymes involved in the degradation of PCBs and their metabolites are crucial for determining the efficiency of bioremediation processes.

For dioxygenases , the substrate specificity is a key determinant of which PCB congeners can be degraded. For example, 2,3-dihydroxybiphenyl 1,2-dioxygenases from Rhodococcus globerulus P6 exhibit different activities towards various chlorinated 2,3-dihydroxybiphenyls. nih.gov The presence of a chlorine substituent at the ortho position of the aromatic ring can be indicated by the absorption maximum of the ring cleavage product. nih.gov

The kinetic parameters of these enzymes, such as the Michaelis constant (Km) and the maximum reaction rate (Vmax), provide quantitative measures of their affinity and catalytic efficiency for different substrates. The determination of these parameters for enzymes acting on this compound would be essential for a complete understanding of its enzymatic transformation.

Enzyme conformational changes have also been linked to substrate selectivity. nih.gov Different substrates can induce distinct conformational states in an enzyme, which can be monitored using techniques like fluorescence spectrophotometry. nih.gov This suggests that the interaction of this compound with an enzyme could induce a specific conformation that dictates the catalytic outcome.

Abiotic Degradation Pathways in Environmental Matrices

In addition to biological transformation, this compound can undergo degradation through abiotic processes in the environment. These pathways are influenced by environmental factors such as sunlight.

Photochemical Transformation Mechanisms

Photochemical transformation, or photodegradation, is a significant abiotic degradation pathway for many organic pollutants in the environment. researchgate.net This process is initiated by the absorption of light, which can lead to the breaking of chemical bonds and the formation of free radicals. researchgate.net

Oxidative Degradation Processes (e.g., Fenton-like reactions)

Advanced Oxidation Processes (AOPs), such as Fenton-like reactions, are significant in the abiotic degradation of chlorinated aromatic compounds. These processes are characterized by the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). The classic Fenton reaction involves hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce •OH, a powerful, non-selective oxidizing agent. Fenton-like reactions can involve other transition metals or sources of H₂O₂.

The degradation of chlorinated biphenyls via these pathways is initiated by the attack of hydroxyl radicals. While specific studies on this compound are limited, research on structurally similar compounds, such as 2,4-dichlorophenol and other polychlorinated biphenyls (PCBs), provides insight into the likely mechanisms. researchgate.netcapes.gov.br For instance, the degradation of 2,2',5-trichlorobiphenyl (B1201122) (PCB18) in a Fenton system was found to proceed through an oxidative pathway initiated by •OH. nih.gov Similarly, the photosensitized degradation of 2,4',5-trichlorobiphenyl (B150608) (PCB 31) in the presence of dissolved organic matter is significantly driven by hydroxyl radicals and singlet oxygen, which account for 35.1% and 47.1% of the degradation, respectively. nih.gov These reactive species can abstract hydrogen atoms or add to the aromatic rings, leading to hydroxylation and subsequent ring cleavage, ultimately forming smaller, more oxidized molecules like chlorinated benzoic acids. nih.gov

The general mechanism for a Fenton-like reaction is as follows:

Initiation: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Propagation: The generated hydroxyl radical (•OH) attacks the organic substrate (R-H): R-H + •OH → R• + H₂O

Further Oxidation: The organic radical (R•) can react further with oxygen and other species, leading to a cascade of oxidative reactions.

Nucleophilic Substitution Reactions

While classic nucleophilic aromatic substitution on the electron-rich biphenyl core is generally unfavorable, certain environmental and biological processes can result in the substitution of chlorine atoms. nih.gov The most significant of these for chlorinated biphenyls in anaerobic environments is microbial reductive dehalogenation. oup.comoup.com This process is a type of nucleophilic reaction where a chlorine atom is removed and replaced by a hydrogen atom. youtube.com

This biotransformation is critical because it can reduce the toxicity of PCBs and often serves as the initial step for their complete degradation. oup.comoup.com Studies have shown that certain anaerobic bacteria possess a high degree of substrate specificity. For instance, the bacterium Desulfitobacterium dehalogenans has been shown to rapidly and completely dehalogenate chlorine atoms that are in the ortho position relative to a hydroxyl group on the biphenyl structure. nih.gov In the case of this compound, the chlorine at the 2'-position is ortho to the hydroxyl group, making it a potential target for such enzymatic reductive dehalogenation under anaerobic conditions. nih.gov This reaction would transform the parent compound into 5-chloro-2-hydroxybiphenyl, a less chlorinated and potentially more biodegradable molecule. This dehalogenation is considered a respiratory process for some bacteria, where the chlorinated compound serves as a terminal electron acceptor. oup.com

Identification and Analysis of Environmental and Biological Transformation Products

The identification of metabolites and degradation products from this compound is crucial for understanding its environmental fate and potential impact. Analysis is typically performed using chromatographic techniques coupled with mass spectrometry (e.g., GC-MS), which allows for the separation and structural elucidation of the various transformation products. nih.gov

Formation of Hydroxylated and Carboxylated Metabolites

A primary pathway in the biological transformation of hydroxylated PCBs involves further oxidation. This can manifest as the addition of more hydroxyl groups or the oxidation of the chlorinated phenyl ring to form a carboxylated product.

Research has demonstrated that the PCB-degrading bacterium Burkholderia xenovorans LB400 is capable of transforming this compound. researchgate.net The key metabolite identified from this transformation is 2,5-dichlorobenzoic acid (2,5-DCBA). researchgate.net This indicates a metabolic pathway that involves the cleavage of the non-chlorinated, hydroxyl-bearing ring, followed by the oxidation of the remaining chlorinated ring's side chain to a carboxylic acid.

Furthermore, studies on the degradation of related compounds support the formation of such products. The photosensitized degradation of 2,4',5-trichlorobiphenyl (PCB 31) yields products such as 4-hydroxy-2',5'-dichlorobiphenyls and 2,5-dichlorobenzoic acid. nih.gov The metabolism of 2,2'-dihydroxybiphenyl by Comamonas testosteroni B-356 can lead to the formation of 2,3,2'-trihydroxybiphenyl, demonstrating that further hydroxylation is a viable transformation step. nih.gov

Cleavage Products and Subsequent Breakdown Pathways

The formation of chlorinated benzoic acids from this compound implies the cleavage of the biphenyl structure. This is a hallmark of the well-documented biphenyl catabolic pathway, encoded by the bph genes in many aerobic bacteria. The transformation of hydroxylated derivatives of 2,5-dichlorobiphenyl by Burkholderia xenovorans LB400 shows a clear correlation with the expression of these bph pathway genes. researchgate.net

The typical meta-cleavage pathway for biphenyls proceeds as follows:

Dioxygenation: A biphenyl dioxygenase (encoded by bphA) adds two hydroxyl groups to one of the aromatic rings.

Dehydrogenation: The resulting cis-dihydrodiol is aromatized by a dehydrogenase (encoded by bphB) to form a dihydroxybiphenyl derivative.

Meta-Cleavage: A 2,3-dihydroxybiphenyl 1,2-dioxygenase (encoded by bphC) cleaves the dihydroxylated ring, yielding a yellow ring-fission product, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) or its chlorinated analogue.

Hydrolysis: A hydrolase (encoded by bphD) breaks down the HOPDA derivative into a benzoate (B1203000) (or a chlorinated benzoate) and a five-carbon aliphatic acid (2-hydroxypenta-2,4-dienoate).

In the case of this compound, the enzymatic attack likely targets the non-chlorinated, hydroxylated ring, leading to its cleavage and the eventual formation of 2,5-dichlorobenzoic acid as a stable metabolite. researchgate.net

Advanced Analytical Research Techniques for Investigations of 2 ,5 Dichloro 2 Hydroxybiphenyl

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are fundamental to the isolation and measurement of 2',5'-Dichloro-2-hydroxybiphenyl from intricate mixtures. The choice of method is often dictated by the sample matrix, the required sensitivity, and the analytical objective, whether it be quantification or preparative isolation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique offers high-resolution separation and sensitive detection, making it suitable for identifying and quantifying the compound in various matrices. nih.gov In a typical GC-MS analysis, the sample is first vaporized and then separated based on the compound's boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov The quantitative analysis of target compounds can be performed with high accuracy by monitoring specific ions. nih.govjeol.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

For non-volatile or thermally labile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. mdpi.com LC-MS/MS provides exceptional sensitivity and selectivity, which is crucial for detecting trace levels of this compound in complex samples. mdpi.comchromatographyonline.com The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference. nih.govchromatographyonline.com Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed depending on the analyte's polarity and chemical properties. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique used for both the isolation and quantification of this compound. nih.gov A reverse-phase HPLC method can effectively separate the compound using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com For preparative purposes, this method can be scaled up to isolate larger quantities of the compound for further studies. sielc.com UV detection is commonly employed for quantification, with the detection wavelength set to an absorbance maximum of the analyte. nih.gov

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | MS-compatible (with formic acid instead of phosphoric acid) |

| Application | Analytical and Preparative Separation, Pharmacokinetics |

This table is based on data from a reverse-phase HPLC method developed for the analysis of 2',5'-Dichloro-2-hydroxybenzophenone, a structurally related compound. sielc.com

Method Development for Trace Analysis in Complex Matrices

The detection of this compound at trace levels in complex matrices such as soil, sediment, or biological tissues presents significant analytical challenges. mdpi.comchromatographyonline.com Method development for these applications focuses on optimizing sample preparation to remove interfering substances and pre-concentrate the analyte. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed. The subsequent chromatographic and detection conditions are then fine-tuned to achieve the required low limits of detection (LOD) and quantification (LOQ). chromatographyonline.comnih.gov The use of internal standards is also critical to correct for matrix effects and ensure accurate quantification. chromatographyonline.com

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the this compound molecule. beilstein-journals.org The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra allow for the unambiguous assignment of each proton and carbon atom in the molecular structure. Two-dimensional NMR techniques, such as COSY and HMBC, can further aid in establishing the connectivity between different parts of the molecule. bas.bg

Table 2: Predicted ¹H NMR Spectral Data for a Related Dichlorophenol Compound

| Assignment | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |

| A | 7.211 | d | J(A,C) = 8.5 |

| B | 7.028 | d | J(B,C) = 2.4 |

| C | 6.859 | dd | J(A,C) = 8.5, J(B,C) = 2.4 |

| D (OH) | 5.60 | s | - |

This data is for 2,5-Dichlorophenol (B122974) and is provided for illustrative purposes. The exact chemical shifts for this compound will differ but the general patterns and coupling constants provide a useful reference. chemicalbook.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful non-destructive techniques used to identify functional groups and elucidate the molecular structure of compounds such as this compound. These methods are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

In the analysis of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific functional groups. The presence of the hydroxyl (-OH) group is typically identified by a broad absorption band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding interactions. The C-O stretching vibration of the hydroxyl group is expected to appear in the 1260-1180 cm⁻¹ region.

The aromatic nature of the biphenyl (B1667301) structure gives rise to several distinct bands. The C-H stretching vibrations of the aromatic rings are typically observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations usually result in multiple sharp bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the aromatic rings influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can sometimes be used to infer the substitution pattern.

The carbon-chlorine (C-Cl) stretching vibrations are expected in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹. The exact frequencies of these vibrations can be influenced by the substitution pattern on the biphenyl rings. theaic.orgnih.gov

FT-IR spectroscopy, an advanced form of IR spectroscopy, offers significant advantages, including higher signal-to-noise ratio, better resolution, and faster data acquisition. This makes it particularly useful for analyzing complex samples or detecting trace amounts of substances. By comparing the obtained spectrum with spectral libraries or with spectra of known related compounds, the identity and purity of this compound can be confirmed. thermofisher.com

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | >3000 |

| Aromatic C=C | C=C Stretch | 1600-1450 (multiple sharp bands) |

| Phenolic C-O | C-O Stretch | 1260-1180 |

| Carbon-Chlorine | C-Cl Stretch | 800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic structure of conjugated systems like this compound. This method measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic rings and associated with the hydroxyl and chloro substituents. The biphenyl system itself gives rise to strong π → π* transitions. The presence of the hydroxyl and chlorine substituents on the aromatic rings acts as auxochromes, causing a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity) compared to unsubstituted biphenyl.

The hydroxyl group, being an electron-donating group, can increase the electron density in the aromatic rings, affecting the energy of the molecular orbitals and thus the wavelength of maximum absorption (λmax). The chlorine atoms, with their electron-withdrawing inductive effect and electron-donating resonance effect, also influence the electronic transitions.

Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic absorption spectra and help in the assignment of the observed absorption bands to specific electronic transitions. researchgate.netresearchgate.net By analyzing the UV-Vis spectrum, researchers can gain insights into the electronic properties and conjugation effects within the this compound molecule. The solvent used for the analysis can also influence the spectrum due to solute-solvent interactions, which can be studied to understand the molecule's behavior in different environments.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-400 | Biphenyl rings |

| n → π | 250-350 | Hydroxyl and Chlorine substituents |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique can provide detailed information about its solid-state conformation, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

The data obtained from X-ray crystallography would reveal the intramolecular geometry of this compound, such as the C-C bond lengths within the phenyl rings, the C-O and C-Cl bond lengths, and the angles between these bonds. rsc.orgnih.gov A key structural feature of biphenyls is the torsional or dihedral angle between the planes of the two aromatic rings, which is influenced by the steric hindrance of the substituents. In the case of this compound, the presence of chlorine atoms at the 2' and 5' positions and a hydroxyl group at the 2-position would likely lead to a non-planar conformation to minimize steric strain.

Table 3: Key Structural Parameters Determined by X-ray Crystallography for a Hypothetical this compound Crystal

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry of the crystal lattice | e.g., P2₁/c |

| Bond Lengths | Distances between bonded atoms (e.g., C-C, C-O, C-Cl) | Precise values in Ångstroms (Å) |

| Bond Angles | Angles between three connected atoms (e.g., C-C-C, C-C-O) | Precise values in degrees (°) |

| Dihedral Angle | Torsional angle between the two phenyl rings | A measure of the planarity of the molecule |

| Hydrogen Bonding | Intermolecular interactions involving the -OH group | Geometry and distances of H-bonds |

| Crystal Packing | Arrangement of molecules in the unit cell | Information on intermolecular forces |

Sample Preparation Strategies for Environmental and Biological Research Samples

Effective sample preparation is a critical step for the accurate and reliable analysis of this compound in complex environmental and biological matrices. The goal is to isolate the analyte from interfering substances and to concentrate it to a level suitable for instrumental analysis.

Accelerated Solvent Extraction (ASE) and Solid Phase Extraction (SPE)

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a highly efficient technique for extracting analytes from solid and semi-solid samples. nih.govanaliticaweb.com.br ASE utilizes elevated temperatures and pressures to increase the extraction efficiency and reduce solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. thermofisher.comthermofisher.com For the extraction of this compound from samples such as soil, sediment, or tissue, a mixture of organic solvents like hexane (B92381) and acetone (B3395972) or dichloromethane (B109758) and acetone is typically used. nih.govacs.org

Following extraction, the crude extract often requires a cleanup step to remove co-extracted matrix components that can interfere with the analysis. Solid Phase Extraction (SPE) is a widely used cleanup technique. researchgate.net The extract is passed through a cartridge packed with a solid adsorbent (the stationary phase). By selecting an appropriate stationary phase and elution solvents, this compound can be selectively retained and then eluted, while interferences are washed away. For hydroxylated PCBs, common SPE sorbents include silica (B1680970) gel, Florisil, or alumina, which can be modified to enhance selectivity.

Table 4: Typical Parameters for ASE and SPE of this compound

| Technique | Parameter | Typical Conditions |

| ASE | Solvent | Hexane/Acetone (1:1, v/v) or Dichloromethane/Hexane (1:1, v/v) |

| Temperature | 100-150 °C | |

| Pressure | 1500-2000 psi | |

| Extraction Time | 5-15 minutes per cycle | |

| SPE | Stationary Phase | Silica gel, Florisil, or Alumina |

| Conditioning Solvent | Hexane | |

| Loading Solvent | Hexane | |

| Elution Solvent | A mixture of hexane and a more polar solvent like dichloromethane or ethyl acetate |

Derivatization Techniques for Improved Analytical Performance

For the analysis of hydroxylated PCBs like this compound by gas chromatography (GC), derivatization is often a necessary step. researchgate.netnih.gov The polar hydroxyl group makes the compound less volatile and can lead to poor peak shape and adsorption on the GC column. Derivatization converts the hydroxyl group into a less polar, more volatile functional group, thereby improving the chromatographic behavior and detection sensitivity. nih.gov

A common derivatization reaction is methylation, where the hydroxyl group is converted to a methoxy (B1213986) group. This can be achieved using reagents such as diazomethane. researchgate.net Another popular approach is silylation, which involves reacting the hydroxyl group with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com Perfluoroacylation is another derivatization strategy where the hydroxyl group is reacted with a perfluoroacylating agent, such as pentafluorobenzoyl chloride or trifluoroacetic anhydride, to create a perfluoroacyl ester. nih.govnih.gov These derivatives are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD) or mass spectrometry (MS).

The choice of derivatization reagent depends on the specific analytical requirements, including the desired sensitivity and the presence of other functional groups in the sample that might also react. The reaction conditions, such as temperature and time, must be optimized to ensure complete derivatization. sigmaaldrich.com

Table 5: Common Derivatization Reagents for this compound

| Derivatization Method | Reagent | Derivative Formed | Advantages |

| Methylation | Diazomethane | Methoxy ether | Stable derivative, good for GC-MS |

| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) ether | Volatile, good chromatographic properties |

| Perfluoroacylation | Pentafluorobenzoyl chloride | Pentafluorobenzoyl ester | High volatility, excellent for GC-ECD |

| Perfluoroacylation | Trifluoroacetic anhydride | Trifluoroacetyl ester | Improves volatility and thermal stability |

Mechanistic Investigations and Structure Activity Relationship Sar Studies

Elucidation of Reaction Mechanisms

The chemical and biological transformations of 2',5'-Dichloro-2-hydroxybiphenyl are governed by complex reaction mechanisms, from its synthesis to its environmental degradation. Understanding these pathways is crucial for predicting its behavior and potential impact.

The synthesis of this compound, a substituted biaryl ether, can be approached through established cross-coupling methodologies. The Ullmann condensation and the Suzuki coupling reaction represent two primary mechanistic pathways for forming the crucial aryl-aryl or aryl-ether bond.

The Ullmann condensation provides a direct route to diaryl ethers through a copper-catalyzed reaction between a phenol (B47542) and an aryl halide. chemeurope.comsynarchive.com In a potential synthesis of this compound, this could involve the reaction of 2,5-dichlorophenol (B122974) with a 2-halophenol derivative or vice-versa. The mechanism, while not fully resolved, is thought to involve the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and a copper(I) halide salt. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (over 200°C) and polar aprotic solvents, though modern catalysts with specific ligands can facilitate the reaction under milder conditions. wikipedia.orgnih.gov

The Suzuki coupling reaction offers another versatile method, involving the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. nih.govresearchgate.net To synthesize this compound, one could couple 2,5-dichlorophenylboronic acid with a protected 2-halophenol (e.g., 2-bromoanisole), followed by deprotection of the hydroxyl group. The catalytic cycle for the Suzuki reaction is well-established and involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the palladium(0) catalyst. nih.gov

Ligand-free Suzuki reactions in aqueous media have been developed, offering a more environmentally benign approach. nih.gov The choice of solvent, base, and palladium source is critical for optimizing the reaction yield and regioselectivity, especially with polychlorinated substrates. researchgate.net

The enzymatic degradation of chlorinated biphenyls, including hydroxylated congeners like this compound, is primarily initiated by a class of enzymes known as biphenyl (B1667301) dioxygenases (BPDOs). These enzymes are found in various aerobic bacteria, such as Burkholderia xenovorans LB400 and Comamonas testosteroni B-356. wikipedia.orgnih.gov

The mechanism of BPDO involves the stereospecific insertion of molecular oxygen into the aromatic ring to form a cis-dihydrodiol intermediate. asm.org The BPDO enzyme system typically consists of a terminal dioxygenase (a large α-subunit and a small β-subunit), a ferredoxin, and a ferredoxin reductase. The large subunit (e.g., BphA1) is crucial for substrate recognition and catalysis. nih.gov

For a substrate like this compound, the BPDO from a bacterium like Burkholderia xenovorans LB400 can attack the dichlorinated ring. Studies on the closely related 2,5,2'-trichlorobiphenyl show that the LB400 BPDO can oxidize the 2,5-dichlorophenyl ring at the 3,4-position to produce a 3,4-dihydrodiol. nih.gov The presence of the hydroxyl group on the second ring influences the binding and orientation of the substrate in the enzyme's active site.

The regioselectivity of the dioxygenation is a key feature of the mechanism and is influenced by the chlorine substitution pattern. The LB400 BPDO has a remarkable ability to catalyze the addition of molecular oxygen at ortho-chlorinated positions. This can lead to an unstable intermediate that rearomatizes through the spontaneous elimination of a chlorine atom, resulting in a dechlorinated and dihydroxylated product. nih.gov The broad specificity of the LB400 BPDO is attributed to this relaxed regiospecificity. nih.gov

The environmental fate of this compound is largely determined by microbial biodegradation and photodegradation.

Biodegradation: The primary pathway for aerobic bacterial degradation follows the biphenyl catabolic pathway.

Initial Dioxygenation: As described above, BPDO attacks one of the aromatic rings to form a cis-dihydrodiol. For this compound, this initial attack likely occurs on the dichlorinated ring.

Dehydrogenation: The dihydrodiol is then oxidized by a dehydrogenase to a dihydroxy-dichlorobiphenyl catechol derivative.

Meta-Cleavage: A 2,3-dihydroxybiphenyl 1,2-dioxygenase (DHBD) cleaves the catechol ring between the two hydroxyl groups, opening the aromatic ring.

Further Degradation: A series of hydrolytic and oxidative reactions process the resulting aliphatic acid, ultimately leading to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle.

Studies with Burkholderia xenovorans LB400 have shown that 2'-hydroxy-2,5-dichlorobiphenyl can be transformed, with the detection of 2,5-dichlorobenzoic acid as a metabolite, confirming the degradation of the hydroxylated ring. nih.gov However, the degradation can be incomplete, and the formation of dead-end metabolites can occur if subsequent enzymes in the pathway cannot process the chlorinated intermediates. asm.org

Photodegradation: In aquatic environments, photodegradation can be a significant transformation process for chlorinated aromatic compounds. The mechanism often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), mediated by dissolved organic matter. nih.govnih.gov Chlorination of organic matter can, in fact, enhance the quantum yield of •OH. nih.gov These highly reactive species can attack the aromatic rings of this compound, leading to hydroxylation, H-abstraction, and eventual ring cleavage. nih.gov Direct photolysis, where the molecule absorbs light and undergoes dechlorination or rearrangement, is also a possible, though often less efficient, degradation pathway.

Several types of reactive intermediates are central to the transformation mechanisms of this compound.

In enzymatic degradation , the primary identified intermediates are the cis-dihydrodiols formed by biphenyl dioxygenase. For example, oxidation of a 2,5-dichlorophenyl ring would produce a cis-3,4-dihydro-3,4-dihydroxy-2,5-dichlorobiphenyl intermediate. nih.gov These dihydrodiols are substrates for the next enzyme in the catabolic pathway. However, some dihydrodiol metabolites can be unstable and spontaneously rearrange to form catechols or other dead-end products that are not further metabolized. wikipedia.orgasm.org

When dioxygenation occurs at a chlorinated carbon, an unstable hemiacetal-like intermediate is formed which can spontaneously eliminate HCl to form a dihydroxylated product. This represents a key intermediate in enzymatic dechlorination reactions. nih.gov

In mammalian metabolism, and potentially in some microbial systems, the transformation of chlorinated biphenyls can proceed through arene oxide (epoxide) intermediates. nih.gov These are highly reactive electrophiles that can bind covalently to cellular macromolecules or be enzymatically hydrated to trans-diols. The formation of arene oxides is a key step in the metabolic activation of many aromatic compounds.

During photodegradation and some biological processes, reactive oxygen species (ROS) are the key reactive intermediates. These include hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂⁻), and singlet oxygen (¹O₂). nih.govnih.govnih.gov These species, particularly the highly reactive •OH, can attack the aromatic structure, leading to the formation of transient aromatic radical species that undergo further oxidation and degradation. nih.gov

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound is intrinsically linked to its molecular structure. SAR analysis helps to correlate specific structural features, such as the number and position of chlorine atoms and the hydroxyl group, with its interaction with enzymes.

The interaction of chlorinated hydroxybiphenyls with the enzymes of the biphenyl degradation pathway, particularly biphenyl dioxygenase (BPDO), is highly dependent on their substitution pattern.

Substrate Specificity and Reactivity: The rate and regioselectivity of BPDO-catalyzed oxidation are strongly influenced by the chlorine atoms on the biphenyl rings.

Position of Chlorine: The LB400 BPDO can oxidize a wide range of chlorinated biphenyls, but the efficiency varies. Generally, congeners with unsubstituted ortho and meta positions are better substrates. However, the LB400 enzyme is known for its ability to attack rings with ortho-chlorine substitution. nih.gov The presence of chlorine atoms at the 2,5- positions of one ring directs the enzymatic attack. For instance, in 2,5,4'-trichlorobiphenyl, the LB400 enzyme preferentially attacks the 2,5-dichlorinated ring at the 3,4-position, whereas the KF707 enzyme prefers to attack the 4'-chlorinated ring. nih.gov This highlights how enzyme structure dictates reactivity towards a specific chlorinated substrate.

Hydroxyl Group: The presence and position of a hydroxyl group significantly affect reactivity. For the 2-hydroxybiphenyl 3-monooxygenase from Pseudomonas sp. strain HBP1, a 2-hydroxyphenyl-R structure is required for a compound to be a substrate. However, several chlorinated hydroxybiphenyls were found to act as pseudosubstrates . They stimulate the consumption of NADH and oxygen but are not hydroxylated themselves, indicating they can bind to the active site but are not productively turned over. This uncoupling of cofactor consumption from substrate hydroxylation suggests an inhibitory or non-productive binding mode.

Enzyme Inhibition: Compounds that are poor substrates or cannot be metabolized by the biphenyl pathway can act as inhibitors.

Competitive Inhibition: Chlorinated biphenyls that can enter the active site of BPDO but are oxidized very slowly or not at all can act as competitive inhibitors, blocking the degradation of other substrates. The structure of this compound, with chlorine atoms on both rings and a hydroxyl group, makes it a candidate for such inhibition.

Product Inhibition: The metabolites of chlorinated biphenyls can also be inhibitory. Chlorinated catechols, formed after the dehydrogenation of dihydrodiols, can inactivate the ring-cleavage enzyme (DHBD), leading to a halt in the degradation pathway and the accumulation of intermediates.

The data below summarizes the transformation of hydroxylated derivatives of 2,5-dichlorobiphenyl (B164882) by Burkholderia xenovorans LB400, illustrating the influence of the substrate structure on its degradation.

| Compound | Growth Substrate | Transformation (%) after 4 days | Metabolite Detected |

|---|---|---|---|

| 2,5-Dichlorobiphenyl (2,5-DCB) | Biphenyl | 100 | 2,5-Dichlorobenzoic acid (2,5-DCBA) |

| 2,5-Dichlorobiphenyl (2,5-DCB) | Succinate (B1194679) | 100 | 2,5-Dichlorobenzoic acid (2,5-DCBA) |

| 2'-Hydroxy-2,5-dichlorobiphenyl | Biphenyl | 100 | 2,5-Dichlorobenzoic acid (2,5-DCBA) |

| 2'-Hydroxy-2,5-dichlorobiphenyl | Succinate | 46.6 ± 0.6 | 2,5-Dichlorobenzoic acid (2,5-DCBA) |

| 3'-Hydroxy-2,5-dichlorobiphenyl | Biphenyl | 69.0 ± 3.3 | 2,5-Dichlorobenzoic acid (2,5-DCBA) |

| 3'-Hydroxy-2,5-dichlorobiphenyl | Succinate | No significant transformation | - |

| 4'-Hydroxy-2,5-dichlorobiphenyl | Biphenyl | 60.7 ± 0.9 | 2,5-Dichlorobenzoic acid (2,5-DCBA) |

| 4'-Hydroxy-2,5-dichlorobiphenyl | Succinate | 19.6 ± 5.3 | 2,5-Dichlorobenzoic acid (2,5-DCBA) |

Data adapted from: Lambert et al., 2015. nih.gov

This table demonstrates a clear structure-activity relationship. The presence of biphenyl as a co-substrate, which induces the biphenyl catabolic pathway, leads to a much more efficient transformation of the hydroxylated dichlorobiphenyls compared to growth on succinate alone. Furthermore, the position of the hydroxyl group influences the extent of degradation, with the 2'-hydroxy derivative being the most readily transformed among the hydroxylated congeners.

Influence of Substituent Effects on Chemical Reactivity and Degradation Rates

The chemical reactivity and the rate of degradation of biphenyl-based compounds are significantly influenced by the nature and position of their substituents. In this compound, the hydroxyl (-OH) and chlorine (-Cl) groups play a crucial role in its electronic properties and susceptibility to metabolic or environmental breakdown.

The hydroxyl group generally activates the aromatic ring, making it more susceptible to electrophilic attack. For instance, the initial step in the microbial degradation of non-chlorinated 2-hydroxybiphenyl is often a hydroxylation reaction, catalyzed by an NADH-dependent monooxygenase, to form 2,3-dihydroxybiphenyl. nih.govasm.org This subsequent compound undergoes meta-cleavage, leading to further breakdown. nih.govasm.org

However, the presence of chlorine atoms, which are electron-withdrawing and increase the molecule's hydrophobicity, profoundly alters this process. Studies on related chlorinated compounds have shown that they can act as pseudosubstrates for degrading enzymes. nih.govasm.org This means that while they may bind to the active site of the enzyme and stimulate the consumption of co-factors like NADH and oxygen, they are not efficiently hydroxylated or are not hydroxylated at all. nih.govasm.org This can be attributed to the steric hindrance and the altered electronic distribution caused by the chlorine atoms, which can inhibit the enzymatic action required for degradation.

Research on the degradation of various hydroxybiphenyls by Pseudomonas sp. strain HBP1 provides comparative data on how different substituents affect substrate transformation. While this compound was not specifically tested in this study, the results for related compounds illustrate the impact of substitution patterns.

| Substrate | Relative Oxygen Uptake Rate (%) |

|---|---|

| 2-Hydroxybiphenyl | 100 |

| 2,2'-Dihydroxybiphenyl | 120 |

| 2,5-Dihydroxybiphenyl | 22 |

| 3-Hydroxybiphenyl | 0 |

| 4-Hydroxybiphenyl | 0 |

Data sourced from Kohler et al. (1988). asm.org

This data demonstrates that the position of the hydroxyl group is critical for enzyme activity, with the 2-position being essential for degradation by this specific bacterial strain. The reduced rate for 2,5-dihydroxybiphenyl suggests that additional substitution, even with an activating group, can alter the molecule's fit within the enzyme's active site, thereby reducing its degradation rate. The presence of deactivating chloro-substituents, as in this compound, is expected to further decrease or inhibit this enzymatic degradation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Interpretation

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. ijpsonline.comnih.gov These models are instrumental in interpreting the mechanisms of action for compounds like this compound by identifying the key structural features that govern their behavior. By analyzing a series of related compounds, QSAR can derive mathematical relationships that predict the activity of new or untested molecules. ijpsonline.complos.org

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that explains the biological activity of molecules based on their three-dimensional shape and electrostatic properties. ijpsonline.comiupac.org The methodology involves aligning a set of molecules and then calculating their steric and electrostatic fields at various points on a 3D grid. ijpsonline.com These field values are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS). ijpsonline.comelsevier.com

For this compound, a CoMFA model would map its steric and electrostatic fields:

Steric Fields: The analysis would highlight regions where bulky substituents increase or decrease activity. The chlorine atoms at the 2' and 5' positions would create significant steric bulk, which could either facilitate or hinder binding to a target protein, depending on the topology of the active site.

Electrostatic Fields: The model would map the influence of electron-donating and electron-withdrawing groups. The electronegative chlorine atoms and the polar hydroxyl group create distinct electrostatic potential fields around the molecule. CoMFA contour maps could reveal whether positive or negative potentials in specific regions are favorable for activity. nih.govnih.gov

By visualizing these fields as 3D contour maps, researchers can interpret the structure-activity relationship and understand how modifications to the biphenyl scaffold would likely impact its reactivity or biological interactions. nih.gov